Cas no 2034236-06-9 (1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea)

1-{[5-(Furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea is a synthetic organic compound featuring a urea core linked to a furan-substituted pyridinylmethyl group and a 5-methylthiazolyl moiety. This structure imparts potential biological activity, particularly in medicinal chemistry applications, due to the presence of heterocyclic motifs known for their pharmacophoric properties. The furan and thiazole rings enhance binding affinity and selectivity, making the compound a candidate for targeting specific enzymatic or receptor interactions. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is suitable for research in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents, owing to its balanced lipophilicity and hydrogen-bonding capabilities.
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea structure
2034236-06-9 structure
Product name:1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
CAS No:2034236-06-9
MF:C15H14N4O2S
MW:314.362261295319
CID:5765879
PubChem ID:122162904

1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea
    • 1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
    • 1-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea
    • F6573-9111
    • AKOS032464269
    • 2034236-06-9
    • Inchi: 1S/C15H14N4O2S/c1-10-5-18-15(22-10)19-14(20)17-7-11-4-13(8-16-6-11)12-2-3-21-9-12/h2-6,8-9H,7H2,1H3,(H2,17,18,19,20)
    • InChI Key: KUTNSTJUVAMBCZ-UHFFFAOYSA-N
    • SMILES: S1C(C)=CN=C1NC(NCC1C=NC=C(C2=COC=C2)C=1)=O

Computed Properties

  • Exact Mass: 314.08374688g/mol
  • Monoisotopic Mass: 314.08374688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 108Ų

1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-9111-10mg
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
2034236-06-9
10mg
$79.0 2023-09-07
Life Chemicals
F6573-9111-4mg
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
2034236-06-9
4mg
$66.0 2023-09-07
Life Chemicals
F6573-9111-20mg
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
2034236-06-9
20mg
$99.0 2023-09-07
Life Chemicals
F6573-9111-1mg
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
2034236-06-9
1mg
$54.0 2023-09-07
Life Chemicals
F6573-9111-20μmol
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
2034236-06-9
20μmol
$79.0 2023-09-07
Life Chemicals
F6573-9111-30mg
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
2034236-06-9
30mg
$119.0 2023-09-07
Life Chemicals
F6573-9111-75mg
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
2034236-06-9
75mg
$208.0 2023-09-07
Life Chemicals
F6573-9111-5μmol
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
2034236-06-9
5μmol
$63.0 2023-09-07
Life Chemicals
F6573-9111-100mg
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
2034236-06-9
100mg
$248.0 2023-09-07
Life Chemicals
F6573-9111-2μmol
1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
2034236-06-9
2μmol
$57.0 2023-09-07

Additional information on 1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea

Introduction to 1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea (CAS No. 2034236-06-9)

1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea, identified by the CAS number 2034236-06-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a urea moiety, a pyridine ring, a furan ring, and a thiazole ring. These structural elements contribute to its potential biological activities and therapeutic applications.

The synthesis of 1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea has been reported in several recent studies. The compound is typically synthesized through a multi-step process involving the reaction of 5-(furan-3-yl)pyridine with an appropriate isocyanate and subsequent coupling with a thiazole derivative. The synthetic route is designed to optimize yield and purity, making it suitable for both laboratory-scale synthesis and potential large-scale production.

In terms of its physicochemical properties, 1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea exhibits excellent solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This property is crucial for its use in biological assays and pharmaceutical formulations. Additionally, the compound has been found to be stable under standard laboratory conditions, which facilitates its handling and storage.

The biological activity of 1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea has been extensively studied in various in vitro and in vivo models. One of the most notable findings is its potent anti-inflammatory properties. In cell-based assays, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha). These effects are attributed to its ability to modulate key signaling pathways involved in inflammation, including the nuclear factor-kappa B (NF-kB) pathway.

Beyond its anti-inflammatory activity, 1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea has also demonstrated promising antitumor properties. In preclinical studies using cancer cell lines, the compound has been found to induce apoptosis and inhibit cell proliferation. These effects are believed to be mediated through the modulation of apoptosis-related proteins such as Bcl-2 and caspase enzymes. Furthermore, the compound has shown synergistic effects when combined with other anticancer agents, suggesting its potential as a combination therapy.

The pharmacokinetic profile of 1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-y l)urea has been evaluated in animal models. Studies have shown that the compound is well-absorbed following oral administration and exhibits good bioavailability. It is rapidly distributed to various tissues and organs, with a particular affinity for tumor sites. The compound is metabolized primarily by the liver and excreted via both renal and biliary routes. These pharmacokinetic properties make it a promising candidate for further clinical development.

To further explore the therapeutic potential of 1-{[5-(furan - 3 - yl ) pyridin - 3 - yl ] methyl } - 3 - ( 5 - methyl - 1 , 3 - thiazol - 2 - yl ) urea, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in treating various inflammatory diseases and cancers. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects.

In conclusion, 1-{[5-(furan - 3 - yl ) pyridin - 3 - yl ] methyl } - 3 - ( 5 - methyl - 1 , 3 - thiazol - 2 - yl ) urea (CAS No. 2034236 -06 -9) represents a promising new molecule with significant potential in the treatment of inflammatory diseases and cancers. Its unique chemical structure, favorable physicochemical properties, potent biological activity, and promising pharmacokinetic profile make it an attractive candidate for further research and development in the pharmaceutical industry.

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